2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Catalog No.
S874882
CAS No.
1071634-26-8
M.F
C7H14ClNO2
M. Wt
179.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochlori...

CAS Number

1071634-26-8

Product Name

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

IUPAC Name

2-(1-methylpyrrolidin-3-yl)acetic acid;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

InChI

InChI=1S/C7H13NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H

InChI Key

YOLSRRMDMDHMBP-UHFFFAOYSA-N

SMILES

CN1CCC(C1)CC(=O)O.Cl

Canonical SMILES

CN1CCC(C1)CC(=O)O.Cl

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 177.65 g/mol. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetic acid moiety. This compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for pharmaceutical applications. The structure consists of a methyl group attached to the nitrogen of the pyrrolidine ring, which contributes to its unique properties and biological activities .

The chemical behavior of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride can be characterized by several types of reactions:

  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions where it can donate protons due to the presence of the carboxylic acid group.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in drug formulation.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile in various substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to create derivatives with enhanced properties .

Research indicates that 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride exhibits significant biological activities. It has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. These properties suggest possible applications in treating neurodegenerative diseases and cognitive disorders .

Additionally, preliminary studies have indicated anti-inflammatory properties, making it a candidate for further investigation in pain management therapies. Its interaction with various biological pathways underscores its importance in medicinal chemistry .

The synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Acylation: The introduction of the acetic acid moiety is performed via acylation reactions where acetic anhydride or acetyl chloride is used.
  • Hydrochloride Formation: The final step involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These methods emphasize the compound's synthetic accessibility and adaptability for pharmaceutical applications .

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride finds applications primarily in medicinal chemistry and pharmacology. Its potential uses include:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders.
  • Research Reagent: Utilized in biochemical assays to study neurotransmitter systems.
  • Chemical Intermediate: In the synthesis of more complex molecules for therapeutic purposes.

The compound's solubility and stability make it suitable for formulation into various drug delivery systems .

Interaction studies focusing on 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride have revealed its ability to interact with several biological targets. Notably:

  • Neurotransmitter Receptors: It has shown affinity for acetylcholine receptors, suggesting implications in cognitive enhancement therapies.
  • Inflammatory Pathways: Preliminary data indicate modulation of inflammatory cytokines, providing insights into its anti-inflammatory potential.

These interactions are critical for understanding its pharmacodynamics and optimizing therapeutic strategies .

Several compounds share structural similarities with 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(5-Methylpyrrolidin-3-yl)acetic acidC₇H₁₃NO₂Different methyl placement on pyrrolidine
2-(1-Pyrrolidinyl)acetic acidC₇H₁₃NO₂Lacks methyl substitution on nitrogen
1-MethylpyrrolidineC₅H₁₄NSimplified structure without acetic moiety

The uniqueness of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride lies in its specific methyl substitution and the presence of both pyrrolidine and acetic acid functionalities, which collectively contribute to its distinct biological activities and potential therapeutic applications .

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride through characteristic chemical shifts, coupling patterns, and multiplicities. The compound exhibits distinct spectroscopic signatures for both proton and carbon nuclei [1] [2] [3].

Proton Nuclear Magnetic Resonance Assignments

The proton nuclear magnetic resonance spectrum of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride displays several characteristic resonances. The carboxylic acid proton appears as a broad singlet in the range of 10.5-12.5 parts per million, consistent with carboxylic acid functionality [4] [5]. This proton exhibits concentration and solvent dependence, appearing more downfield in polar solvents and becoming exchangeable with deuterium oxide [6] [4].

The acetic acid methyl group generates a singlet resonance between 1.9-2.2 parts per million, typical for methyl groups adjacent to carbonyl carbons [7] [8]. Solvent effects significantly influence this chemical shift, with polar solvents causing downfield displacement due to increased deshielding effects [9].

The N-methyl substituent on the pyrrolidine ring produces a characteristic singlet at 2.2-2.4 parts per million [3] [10]. This resonance demonstrates temperature dependence due to restricted rotation around the carbon-nitrogen bond and nitrogen inversion processes [11] [12].

Pyrrolidine ring protons exhibit complex multipets between 1.5-3.8 parts per million, reflecting the conformational flexibility of the five-membered ring system [12] [13]. The pyrrolidine ring adopts envelope and twisted conformations described by pseudorotation parameters, resulting in distinctive coupling patterns between vicinal protons [12] [14].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information. The carboxylic acid carbonyl carbon resonates between 170-185 parts per million, with saturated aliphatic acids appearing near the downfield end of this range [15]. Aromatic or α,β-unsaturated substitution causes upfield shifts due to conjugation effects [16].

The acetic acid methyl carbon appears at 18-22 parts per million, showing slight solvent dependence [17]. Pyrrolidine ring carbons span a broader range of 25-65 parts per million, with carbons directly attached to nitrogen appearing more downfield due to the electron-withdrawing effect [18] [12].

The N-methyl carbon typically resonates at 40-45 parts per million, influenced by nitrogen inversion effects that can cause line broadening in certain temperature ranges [11] [12].

Coupling Patterns and Conformational Analysis

Vicinal coupling constants provide insight into the conformational preferences of the pyrrolidine ring. Three-bond proton-proton coupling constants range from less than 3 hertz for gauche relationships to 5-12 hertz for anti-periplanar arrangements [12] [13]. These coupling patterns, combined with nuclear Overhauser effect spectroscopy cross-peaks, enable determination of ring conformation and stereochemical assignments [12] [19].

The pyrrolidine ring exhibits rapid conformational exchange between envelope and twisted forms, characterized by pseudorotation parameters. This dynamic behavior influences chemical shifts and coupling constants, particularly for protons in different ring positions [12] [14].

Infrared Vibrational Spectroscopy of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups in 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride through characteristic vibrational frequencies. Each functional group exhibits distinct absorption bands that serve as fingerprints for structural identification [20] [21].

Carboxylic Acid Vibrational Modes

The carboxylic acid functionality produces three characteristic infrared absorptions. The hydroxyl stretch appears as an exceptionally broad band spanning 2500-3300 wavenumbers, centered around 3000 wavenumbers [20] [21]. This unusual breadth results from extensive hydrogen bonding, as carboxylic acids typically exist as hydrogen-bonded dimers in the condensed phase [21] [15].

The carbonyl stretch manifests as a strong, sharp absorption between 1700-1725 wavenumbers [20] [15]. Dimeric carboxylic acids absorb near 1710 wavenumbers, while monomeric forms appear at higher frequencies around 1760 wavenumbers [21] [15]. The exact position depends on hydrogen bonding, conjugation, and molecular environment [16] [15].

The carbon-oxygen stretch of the carboxylic acid occurs in the range 1210-1320 wavenumbers, often coupled with hydroxyl bending modes [20] [22]. Additional hydroxyl bending vibrations appear at 1440-1395 wavenumbers and 950-910 wavenumbers, though these may overlap with alkyl carbon-hydrogen bending modes [20].

Tertiary Amine Characteristics

The tertiary amine functionality in the pyrrolidine ring produces weak to medium intensity carbon-nitrogen stretching absorptions between 1030-1230 wavenumbers [23] [24]. However, these bands often overlap with other functional group absorptions, making definitive identification challenging through infrared spectroscopy alone [24] [25].

Tertiary amines lack nitrogen-hydrogen bonds, eliminating the characteristic amine stretching absorptions observed in primary and secondary amines [23] [24]. This absence serves as a diagnostic feature, distinguishing tertiary amines from other amine classes [26] [27].

Alkyl Carbon-Hydrogen Vibrations

The pyrrolidine ring and acetic acid methyl groups produce multiple carbon-hydrogen stretching absorptions between 2850-2950 wavenumbers [20] [25]. These bands appear as medium intensity peaks superimposed on the broad carboxylic acid hydroxyl absorption, creating a characteristic "messy" appearance in this spectral region [20] [21].

Carbon-hydrogen bending modes appear throughout the fingerprint region (800-1500 wavenumbers), providing information about the alkyl chain structure and ring conformations [20] [25]. However, these absorptions overlap significantly with other vibrational modes, limiting their diagnostic utility [27].

Ring Deformation Modes

The pyrrolidine ring system exhibits breathing and deformation modes throughout the fingerprint region (800-1500 wavenumbers) [25] [27]. These vibrations appear as variable intensity bands that reflect the ring's conformational flexibility and substitution pattern [25]. While not individually diagnostic, the collective pattern contributes to the compound's unique spectroscopic fingerprint [27].

Mass Spectrometric Fragmentation Profile Analysis

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The mass spectrometric behavior of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride reflects the stability of different molecular fragments and preferred cleavage pathways [28] [29].

Molecular Ion Formation

Under positive ion electrospray ionization conditions, the compound forms a protonated molecular ion at mass-to-charge ratio 144 for the free base form [30] [31]. Protonation occurs preferentially at the pyrrolidine nitrogen due to its higher basicity compared to the carboxylic acid oxygen [32] [29]. The molecular ion intensity varies depending on ionization conditions and source parameters [28] [33].

Primary Fragmentation Pathways

The most abundant fragment ion appears at mass-to-charge ratio 84, corresponding to the N-methylpyrrolidine moiety [29] [34]. This fragment forms through alpha cleavage of the carbon-carbon bond connecting the acetic acid side chain to the pyrrolidine ring [28] [34]. The resulting cation benefits from resonance stabilization through the nitrogen lone pair, making this the most favorable fragmentation pathway [34] [18].

Loss of the carboxylic acid group (-COOH, 45 daltons) produces a fragment at mass-to-charge ratio 99 [28] [35]. This beta cleavage reaction is characteristic of carboxylic acid derivatives and provides confirmation of the acid functionality [35]. The neutral loss may proceed through a rearrangement mechanism involving hydrogen transfer [28].

Secondary Fragmentation Processes

The acetyl fragment (CH₃CO⁺) appears at mass-to-charge ratio 43, formed through McLafferty rearrangement or direct alpha cleavage from the carbonyl carbon [28] [32]. This fragment serves as diagnostic evidence for the acetic acid structural unit and commonly appears as a base peak in acetic acid derivatives [28] [36].

Additional ring fragmentation produces ions at mass-to-charge ratio 70, corresponding to intact pyrrolidine ring fragments [28]. These ions form through complex rearrangement processes involving ring opening and hydrogen transfers [34].

Fragmentation Mechanisms and Diagnostic Significance

Alpha cleavage represents the dominant fragmentation mechanism, preferentially breaking bonds adjacent to the nitrogen atom [28] [18]. This behavior follows established patterns for amine-containing compounds, where the nitrogen's electron-donating ability stabilizes adjacent carbocations [34] [18].

The fragmentation pattern provides definitive structural confirmation through the combination of molecular weight determination and characteristic fragment ions [28] [33]. The base peak at mass-to-charge ratio 84 specifically identifies the N-methylpyrrolidine substructure, while complementary fragments confirm the acetic acid moiety [29] [34].

Mass spectrometric analysis proves particularly valuable when combined with other spectroscopic techniques, providing orthogonal structural information that confirms molecular connectivity and functional group presence [33] [37]. The technique's sensitivity and specificity make it essential for compound identification and purity assessment [28] [36].

Research Methodology and Data Integration

The comprehensive spectroscopic characterization of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride requires integration of nuclear magnetic resonance, infrared, and mass spectrometric data . Each technique provides complementary structural information, with nuclear magnetic resonance revealing detailed connectivity and stereochemistry, infrared spectroscopy confirming functional group presence, and mass spectrometry establishing molecular weight and fragmentation pathways [40] [2].

Solvent selection significantly influences spectroscopic results, particularly for nuclear magnetic resonance measurements [6] [9]. Deuterated dimethyl sulfoxide provides optimal solubility and minimal interference for routine characterization, while deuterium oxide enables investigation of exchangeable protons [4] [9]. Temperature and concentration effects require careful consideration during data interpretation, especially for conformationally flexible systems like pyrrolidine rings [12] [9].

The analytical approach emphasizes quantitative measurement of chemical shifts, coupling constants, vibrational frequencies, and fragmentation ratios to enable reliable structural assignment [2] [6]. Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive connectivity information for complex molecular systems [12] [19].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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